N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide
Description
N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide is a quinazoline-derived compound featuring a thioacetamide linker and cyclopropyl substituent. The compound’s structure includes a 4-fluorophenyl group at position 2, an ethyl group at position 6 of the quinazoline core, and a cyclopropyl moiety attached to the acetamide nitrogen. These substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and target-binding affinity .
Properties
Molecular Formula |
C21H20FN3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H20FN3OS/c1-2-13-3-10-18-17(11-13)21(27-12-19(26)23-16-8-9-16)25-20(24-18)14-4-6-15(22)7-5-14/h3-7,10-11,16H,2,8-9,12H2,1H3,(H,23,26) |
InChI Key |
CAEJECXMOXIWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. . The final step involves the attachment of the cyclopropyl group and the acetamide moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.
Scientific Research Applications
Based on the search results, here is information regarding the compound N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide (CAS No. 606132-79-0):
Basic Information
- Chemical Name: Acetamide, N-cyclopropyl-2-[[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]- (9CI) .
- Molecular Formula: C21H20FN3OS .
- Molecular Weight: 381.47 , 381.46600 .
- IUPAC Name: N-cyclopropyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide .
- Synonyms: Several synonyms are listed, including ASN 06977518 and AKOS000780463 .
Chemical Properties
- It is a chemical substance with the CAS number 606132-79-0 .
- The compound's structure and other identifiers can be found on PubChem .
Potential Applications
While the provided search results do not offer explicit details on the specific applications of this compound, they do provide some context for potential areas of interest:
- Neuroprotection: Kynurenine (KYN) metabolites, particularly kynurenic acid (KYNA), have neuroprotective properties, including antioxidant activity and NMDA receptor antagonism . Given that this compound is an acetamide derivative, it might have applications in neuroprotection, although this would require further research .
- Immune Modulation: KYNA can influence immune responses by affecting the production of inflammatory cytokines and regulating the activity of dendritic cells and macrophages . Certain kynurenine metabolites can modulate immune tolerance, suggesting potential applications in autoimmune diseases .
- Drug development: The broader context of the search results suggests the compound could be relevant in studies of metabolic pathways and enzyme functions, potentially as a risk factor, biomarker, or therapeutic target in various diseases .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinazoline and Pyridine Derivatives
Key Observations:
- Ethyl groups generally increase hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.
- Cycloalkyl Modifications: Replacing cyclopropyl with cyclopentyl (as in the analog from ) increases ring size, altering conformational flexibility and van der Waals interactions with targets. Cyclopropane’s strain energy might favor specific binding geometries.
- Thioacetamide Linkers: The thioether bridge in the target compound is conserved across analogs, suggesting its critical role in stabilizing interactions (e.g., via sulfur-mediated hydrogen bonding or hydrophobic contacts) .
Hypothetical Pharmacological Implications
- Target Selectivity: The 4-fluorophenyl group may enhance binding to aromatic-rich pockets in kinases, as seen in FDA-approved quinazoline-based drugs like Erlotinib . The ethyl group at position 6 could mimic alkyl chains in ATP-binding sites.
- Toxicity Profile: Thioacetamide moieties are associated with hepatotoxicity in some contexts, necessitating careful preclinical evaluation .
Biological Activity
N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide, with CAS number 606132-79-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHF3O
- Molecular Weight : 381.47 g/mol
- LogP : 5.209 (indicating lipophilicity)
- Polar Surface Area (PSA) : 83.67 Ų
Biological Activity Overview
This compound has been primarily studied for its potential as an anticancer agent. The following sections detail specific biological activities and mechanisms of action.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways.
-
Mechanism of Action :
- Inhibition of specific kinases involved in cell proliferation.
- Induction of oxidative stress leading to cell death.
- Modulation of apoptosis-related proteins.
- Case Studies :
Antiviral Properties
Preliminary studies have suggested that this compound may possess antiviral activity, particularly against coronaviruses.
- Research Findings :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Structure | Antitumor Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Potential |
| Benzamide Derivative | Structure | High | Low |
| Quinazoline Derivative | Structure | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
